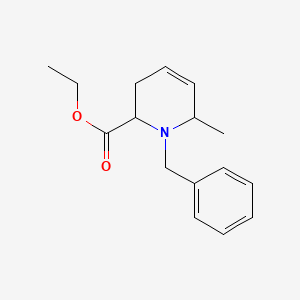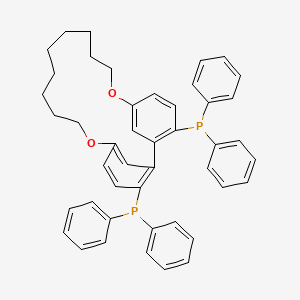
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines an imidazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the incorporation of the thiophene ring through a series of coupling reactions . The boronic acid group is then introduced via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki coupling can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the thiophene ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In drug design, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio-1-phenylethan-1-one: This compound also contains an imidazole ring and has shown various biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone:
Uniqueness
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both an imidazole and a thiophene ring, which provides a distinct set of chemical properties and reactivity. The boronic acid group further enhances its utility in various coupling reactions, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H9BN2O2S |
|---|---|
Poids moléculaire |
208.05 g/mol |
Nom IUPAC |
[5-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
Clé InChI |
KNOJVYHWVJRNFA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)N2C=CN=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)



![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)

![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)



